4,8-Dihydroxyeudesm-7(11)-en-12,8-olide

Description

Overview of Sesquiterpenoid Natural Products in Chemical Biology

Sesquiterpenoids represent a vast and structurally diverse class of natural products derived from the assembly of three isoprene (B109036) units, resulting in a 15-carbon skeleton. These compounds are widely distributed throughout the plant and fungal kingdoms and are known for their significant biological activities. In the field of chemical biology, sesquiterpenoids are of considerable interest due to their potential as therapeutic agents and as tools for probing biological pathways. Their complex architectures have also made them attractive targets for total synthesis, driving the development of new synthetic methodologies.

Classification and Structural Characteristics of Eudesmanolides

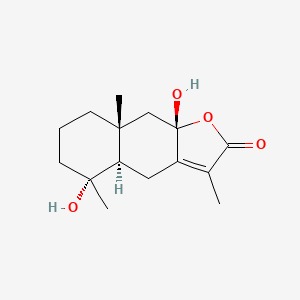

Eudesmanolides are a major subclass of sesquiterpene lactones characterized by a bicyclic eudesmane (B1671778) carbon skeleton. This framework consists of two fused six-membered rings. A key feature of eudesmanolides is the presence of a γ-lactone ring, which is typically fused to one of the carbocyclic rings. The position and stereochemistry of the lactone ring, along with the pattern of oxidation and other functional groups on the carbocyclic frame, give rise to a wide array of structurally distinct eudesmanolides. These structural variations are crucial in determining their biological activity.

Contextualization of 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide within the Eudesmanolide Framework

This compound is a specific member of the eudesmanolide family. Its chemical formula is C₁₅H₂₂O₄. This compound has been isolated from plant sources, notably from species of the genus Chloranthus, such as Chloranthus elatior. tandfonline.com The structure of this compound embodies the characteristic features of a eudesmanolide, including the bicyclic core and a γ-lactone ring. The numbering of the carbon skeleton is based on the established conventions for eudesmane-type sesquiterpenoids.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4aR,5R,8aR,9aS)-5,9a-dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-9-10-7-11-13(2,5-4-6-14(11,3)17)8-15(10,18)19-12(9)16/h11,17-18H,4-8H2,1-3H3/t11-,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMYFJSUBISYEJ-NGFQHRJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(CCCC3(C)O)(CC2(OC1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@@H]3[C@](CCC[C@@]3(C)O)(C[C@@]2(OC1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Dereplication Methodologies for 4,8 Dihydroxyeudesm 7 11 En 12,8 Olide

Botanical Sources and Ethnobotanical Relevance of Eudesmanolide-Producing Genera

The initial step in the isolation of any natural product is the identification and collection of the producing organism. Eudesmanolides are characteristic secondary metabolites of a wide range of plant species, often with a history of use in traditional medicine.

Identification of Plant Families Rich in Eudesmanolides

Eudesmanolides are predominantly found in several plant families, with the Asteraceae (Compositae) family being the most prolific source. This large and diverse family, commonly known as the aster, daisy, or sunflower family, comprises over 32,000 known species and is renowned for its complex secondary metabolite profiles. nih.gov In addition to Asteraceae, eudesmanolides have also been isolated from species within the Lauraceae (laurel family) and Meliaceae (mahogany family), among others. The presence of these compounds across different plant families highlights their evolutionary significance and diverse ecological roles.

Specific Genera and Species Implicated in Eudesmanolide Research

Within these families, several genera are particularly recognized for their production of eudesmanolides. The compound of interest, 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide, has been successfully isolated from Chloranthus elatior, a species belonging to the Chloranthaceae family. nih.govtandfonline.com Furthermore, a closely related stereoisomer, 4α-hydroxy-5α,8β(H)-eudesm-7(11)-en-8,12-olide, has been reported from Chloranthus japonicus. researchgate.net

A multitude of other genera have been the subject of intensive phytochemical investigation for their eudesmanolide content. These include, but are not limited to, Inula, Tanacetum, Smyrnium, Neolitsea, Artemisia, Ambrosia, and Curcuma. Many species within these genera have a rich history in traditional medicine, where their therapeutic effects may be partly attributed to their eudesmanolide constituents. For instance, various Artemisia species are integral to traditional Chinese medicine, and their chemical investigation has led to the discovery of numerous sesquiterpenoids.

| Family | Representative Genera |

| Asteraceae | Inula, Tanacetum, Artemisia, Ambrosia |

| Lauraceae | Neolitsea |

| Meliaceae | - |

| Chloranthaceae | Chloranthus |

| Zingiberaceae | Curcuma |

Extraction and Fractionation Techniques for Eudesmanolides

Following the collection of plant material, a series of extraction and purification steps are necessary to isolate the target compound. These methods are designed to efficiently separate the desired molecule from the complex mixture of other plant metabolites.

Solvent-Based Extraction Approaches

The initial extraction of eudesmanolides from plant material typically involves the use of organic solvents. The choice of solvent is crucial and is guided by the polarity of the target compound. For the isolation of sesquiterpenoids like this compound from Chloranthus elatior, ethanol (B145695) has been effectively utilized. nih.govtandfonline.com Other commonly employed solvents for the extraction of eudesmanolides from various plant sources include methanol (B129727), dichloromethane, and ethyl acetate (B1210297). The dried and powdered plant material is usually macerated or percolated with the chosen solvent to create a crude extract. This extract is then concentrated under reduced pressure to yield a residue that is subjected to further fractionation.

Chromatographic Separation Strategies

The purification of the crude extract is predominantly achieved through chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: This is a fundamental and widely used technique for the large-scale separation of natural products. For the isolation of eudesmanolides, silica (B1680970) gel is the most common stationary phase. The crude extract is loaded onto the top of a column packed with silica gel, and a series of solvents or solvent mixtures (the mobile phase) of increasing polarity are passed through the column. In the case of isolating eudesmanolides from Chloranthus species, a gradient of petroleum ether and ethyl acetate is often employed. researchgate.net Less polar compounds will elute from the column first, followed by more polar compounds. Fractions are collected sequentially and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the target compound.

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain a high degree of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC utilizes a high-pressure pump to pass the mobile phase through a column packed with smaller particles, leading to higher resolution and faster separation times compared to traditional column chromatography. Both normal-phase and reversed-phase HPLC can be used for the purification of eudesmanolides. In reversed-phase HPLC, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). This technique is highly effective for the final purification of compounds like this compound to a high degree of purity required for structural elucidation and biological testing.

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

| Column Chromatography | Silica Gel | Petroleum Ether-Ethyl Acetate Gradient | Initial fractionation of crude extract |

| HPLC | C18-modified Silica | Acetonitrile/Water Gradient | Final purification to high purity |

Dereplication Strategies for Known Eudesmanolides

In natural product research, a significant amount of effort can be expended on the re-isolation of known compounds. To streamline the discovery process, dereplication strategies are employed at an early stage to rapidly identify known metabolites in a crude extract or its fractions. This allows researchers to focus their efforts on the isolation and characterization of novel compounds.

Modern dereplication heavily relies on hyphenated analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy. researchgate.net

LC-MS Based Dereplication: LC-MS combines the separation power of HPLC with the sensitive and accurate mass detection of mass spectrometry. As the separated compounds elute from the HPLC column, they are introduced into the mass spectrometer, which provides information about their molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule, which is a critical piece of information for identification. By comparing the retention time and mass-to-charge ratio (m/z) of a peak in the chromatogram to a database of known compounds, a putative identification can be made. For a compound like this compound, its expected molecular weight would be a key identifier in an LC-MS analysis of a Chloranthus extract.

NMR-Based Dereplication: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about a molecule. While traditionally performed on purified compounds, modern techniques allow for the acquisition of NMR data on complex mixtures or directly from an HPLC system (LC-NMR). The 1H and 13C NMR spectra of a compound are unique fingerprints that can be compared to spectral databases for identification. For instance, the characteristic signals for the hydroxyl groups, the α-methylene-γ-lactone moiety, and the specific arrangement of protons and carbons in the eudesmane (B1671778) skeleton of this compound would be key features in an NMR-based dereplication effort.

By combining these powerful analytical tools, researchers can efficiently and accurately identify known eudesmanolides like this compound in complex plant extracts, thereby accelerating the pace of natural product discovery.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

X-ray Crystallography for Definitive Structure and Stereochemistry

Single-crystal X-ray crystallography has been instrumental in providing an unambiguous determination of the molecular structure and absolute stereochemistry of this compound, specifically from a monohydrate crystal form. nih.govdoaj.org The analysis confirmed the compound as a eudesmane sesquiterpenoid. nih.govdoaj.org

The core of the molecule features a fused three-ring system. nih.gov The two six-membered rings are trans-fused and adopt chair conformations. nih.govdoaj.org Key stereochemical features were elucidated, revealing that the methyl groups at positions C4 and C10, along with the hydrogen atom at C5, are in an axial orientation with a β-configuration. Conversely, the hydroxyl group at the C4 position possesses an α-orientation. nih.gov

The crystal structure is organized in the monoclinic space group P21. nih.gov In the crystal lattice, intermolecular O—H···O hydrogen bonds are significant, linking the molecules and water molecules into corrugated layers that are parallel to the bc plane. nih.govdoaj.org These interactions, along with weaker C—H···O interactions, provide further stability to the crystal packing. nih.gov

The crystallographic data provides precise bond lengths and angles, confirming the connectivity and constitution of the molecule, including the γ-lactone ring fused at C8 and C12. The compound from which the crystallographic data was obtained was isolated from Chloranthus japonicus. nih.govdoaj.org

| Parameter | Value nih.gov |

|---|---|

| Molecular Formula | C15H22O3·H2O |

| Molecular Weight (g/mol) | 268.34 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 10.2495 (2) |

| b (Å) | 7.1061 (1) |

| c (Å) | 10.5275 (2) |

| β (°) | 100.026 (1) |

| Volume (ų) | 755.05 (2) |

| Z | 2 |

| Radiation | Cu Kα |

| Temperature (K) | 298 |

Computational Chemistry for Structural Validation and Conformational Analysis

While specific computational studies exclusively targeting this compound are not extensively documented in the literature, the field of computational chemistry offers powerful tools for the structural validation and conformational analysis of sesquiterpene lactones. Methodologies such as Density Functional Theory (DFT) and other molecular modeling techniques are routinely applied to this class of compounds to complement experimental data from techniques like NMR and X-ray crystallography. nih.govnih.gov

For a molecule like this compound, computational methods can be employed to:

Validate Experimental Structures: Theoretical calculations of the molecular geometry can be compared against the experimental X-ray diffraction data to cross-validate the determined structure. By optimizing the geometry at a given level of theory (e.g., using a functional like B3LYP with a suitable basis set), a low-energy conformation is obtained. nih.gov The calculated bond lengths, bond angles, and dihedral angles can then be systematically compared to the crystallographic parameters.

Analyze Conformational Flexibility: Sesquiterpene lactones possess multiple chiral centers and flexible rings, leading to various possible conformations. Computational conformational analysis can explore the potential energy surface of the molecule to identify the most stable conformers in different environments (e.g., in the gas phase or in solution, using implicit or explicit solvent models). This is particularly useful for understanding the molecule's behavior in solution, which may differ from its solid-state conformation.

Predict Spectroscopic Properties: A significant application of computational chemistry is the prediction of spectroscopic data. For instance, DFT calculations can provide theoretical NMR chemical shifts (¹H and ¹³C) and coupling constants. acs.org These predicted values can be correlated with experimental spectra to aid in the assignment of complex signals and confirm the relative stereochemistry of the molecule.

In the broader context of sesquiterpene lactone research, computational studies have been pivotal. For example, DFT calculations have been used to assess the performance of various functionals for accurately predicting the properties of these compounds. nih.gov Furthermore, computational analysis has been used to confirm the molecular conformation of other related eudesmanolides and germacranolides. nih.gov Such studies provide a framework for how this compound could be analyzed computationally to gain deeper insights into its structural and electronic properties.

Biological Activity and Research Findings

Eudesmanolides as a class are known to exhibit a range of biological activities, and compounds isolated from the Chloranthus genus, in particular, have been investigated for their anti-inflammatory and cytotoxic effects.

Chemical Synthesis

The total synthesis of eudesmanolides is a challenging endeavor due to their complex stereochemistry. General strategies for the synthesis of the eudesmane (B1671778) skeleton often involve key steps such as Diels-Alder reactions, Robinson annulations, and various cyclization strategies to construct the bicyclic core. The introduction of the lactone ring and specific functional groups at various positions requires careful planning and stereoselective reactions. While a specific synthetic route for 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide has not been reported, the synthesis of other eudesmanolides provides a roadmap for how such a synthesis could be approached.

Chemical Synthesis and Derivatization Strategies for Eudesmanolides

Total Synthesis Approaches for 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide

A specific total synthesis for this compound has not been reported in the scientific literature to date. However, the synthesis of other eudesman-12,8-olides, such as (±)-isoalantolactone, (±)-dihydrocallitrisin, and (±)-septuplinolide, has been accomplished, providing a roadmap for the potential synthesis of this compound. rsc.org A general procedure for the synthesis of both 12,6- and 12,8-eudesmanolides has been developed, with a key step involving the titanocene-catalyzed radical cyclization of accessible epoxygermacrolides. acs.org

A common strategy in the synthesis of the eudesmanolide skeleton involves the construction of the decalin ring system, followed by the installation of the γ-lactone moiety. For instance, the synthesis of several eudesman-12,8-olides was achieved stereoselectively through a route that involved the alkylation and annulation of 2-methyl-3-furoic acid, followed by the oxidation of the furan (B31954) ring to form the lactone. rsc.org Such approaches could, in principle, be adapted for the synthesis of this compound by incorporating the necessary hydroxyl groups at the C4 and C8 positions. The stereoselective introduction of these hydroxyl groups would be a critical challenge in any proposed total synthesis.

Semi-synthesis of Eudesmanolide Derivatives and Analogs

Semi-synthetic approaches, starting from readily available natural eudesmanolides, represent a powerful strategy to generate novel derivatives and analogs. nih.gov These methods allow for the exploration of structure-activity relationships (SAR) and the development of compounds with enhanced biological profiles. While specific semi-synthetic studies starting from this compound are not extensively documented, the principles can be inferred from work on related eudesmanolides.

A prominent example is the preparation of cytotoxic α-aminomethyl-substituted eudesmanolides through a stereoselective Michael-type addition of amines to the α-methylene-γ-lactone moiety of alantolactone (B1664491) and isoalantolactone. This reactive group is a common feature in many eudesmanolides and serves as a key handle for chemical modification.

Another approach involves the acylation of hydroxyl groups present on the eudesmanolide scaffold. The synthesis of acyl derivatives of various natural products, including eudesmanolides, has been shown to enhance their physicochemical properties and bioactivity. nih.gov For a molecule like this compound, the two hydroxyl groups at C4 and C8 offer sites for selective acylation to produce a library of ester derivatives.

The table below illustrates potential semi-synthetic derivatives of this compound based on common derivatization strategies for eudesmanolides.

| Parent Compound | Modification Strategy | Potential Derivative | Rationale |

| This compound | Acylation of C4-OH | 4-O-Acetyl-8-hydroxyeudesm-7(11)-en-12,8-olide | Increase lipophilicity, potentially enhance cell permeability. |

| This compound | Acylation of C8-OH | 8-O-Benzoyl-4-hydroxyeudesm-7(11)-en-12,8-olide | Introduce aromatic moiety, potential for enhanced protein-ligand interactions. |

| This compound | Michael Addition to exocyclic methylene | 11,13-Dihydro-13-(dimethylamino) derivative | Introduce basic nitrogen, potentially alter solubility and target binding. |

Synthetic Modification to Enhance Specific Bioactivities or Improve Selectivity

The primary goal of synthetic modification of eudesmanolides is to improve their therapeutic potential by enhancing their bioactivity against a specific target or by increasing their selectivity towards cancer cells over normal cells. nih.govmedicaljournalshouse.com

Studies on acyl derivatives of eudesmanolides have demonstrated that such modifications can lead to compounds with improved anticancer activity and selectivity. nih.gov For instance, aryl acyl derivatives of eudesmanolides have shown to be more active and selective than the parent compounds and even some standard anticancer drugs. nih.gov Computational studies suggest that increased lipophilicity of these derivatives plays a crucial role in their enhanced ability to cross cell membranes. nih.gov

The α-methylene-γ-lactone moiety is a well-known Michael acceptor and is often implicated in the biological activity of eudesmanolides through covalent interactions with biological nucleophiles. Modifications at this site can therefore significantly modulate bioactivity. The synthesis of Michael adducts has been explored to either enhance cytotoxicity or to create prodrugs that can release the active eudesmanolide under specific physiological conditions.

The following table summarizes synthetic modifications on the eudesmanolide scaffold and their impact on bioactivity, providing a framework for the potential optimization of this compound.

| Modification Site | Type of Modification | Observed Effect on Bioactivity | Reference |

| Hydroxyl Groups | Acylation (e.g., with benzoyl chloride) | Increased lipophilicity, enhanced anticancer activity and selectivity. | nih.gov |

| α-Methylene-γ-lactone | Michael addition of amines | Generation of cytotoxic α-aminomethyl-substituted derivatives. | |

| α-Methylene-γ-lactone | Formation of acetylated adducts | Potent cytotoxic effects compared to the parent molecule. | researchgate.net |

Comparative Analysis with Other Sesquiterpene Lactone Classes

Structural and Biosynthetic Commonalities and Divergences

The journey to the immense diversity of sesquiterpene lactones begins from a universal precursor, farnesyl pyrophosphate (FPP). tandfonline.comnih.gov The biosynthesis of most STLs, including eudesmanolides, germacranolides, and guaianolides, proceeds through the formation of a key intermediate, germacrene A. nih.gov Subsequent oxidation and cyclization steps, catalyzed by various enzymes like sesquiterpene synthases and cytochrome P450s, lead to the formation of the characteristic lactone ring and the specific carbocyclic skeletons that define each class. nih.govresearchgate.net

Common Origin, Divergent Skeletons: The primary point of divergence lies in the cyclization of the germacranolide precursor. Germacranolides retain the foundational 10-membered carbocyclic ring. researchgate.netresearchgate.net In contrast, eudesmanolides are bicyclic, featuring a decalin (6/6 fused ring) system. Guaianolides are also bicyclic but possess a characteristic 5/7 fused ring system, which arises from a cyclization of the germacranolide precursor. researchgate.netresearchgate.net

Costunolide, a germacranolide, is often considered a critical branching point from which the pathways to eudesmanolides and guaianolides diverge. nih.gov The formation of the eudesmanolide or guaianolide skeleton from a germacranolide intermediate is a key biomimetic and biosynthetic step. researchgate.net

Comparative Biological Activity Profiles

Eudesmanolides and guaianolides have demonstrated a range of similar biological effects, including anti-inflammatory, cytotoxic, and phytotoxic activities. nih.govresearchgate.netacs.org For instance, studies have shown that both classes can be active against various weed species, with eudesmanolides sometimes exhibiting improved phytotoxicity. acs.org In terms of anti-inflammatory potential, representatives from both the eudesmanolide and guaianolide classes have been shown to be effective. nih.govresearchgate.net

Germacranolides, as the biogenetic precursors, also exhibit significant biological activities, including anti-inflammatory and cytotoxic effects. nih.govnih.gov The comparison of these activities is often linked to the specific chemical structure and stereochemistry of the individual compounds within each class.

Implications for Broad-Spectrum and Target-Specific Activity

The diverse biological activities of sesquiterpene lactones are often attributed to their ability to act as alkylating agents, with the α-methylene-γ-lactone moiety being a key pharmacophore. nih.gov This reactivity can lead to broad-spectrum activity by targeting multiple proteins. However, the specific carbon skeleton and the stereochemistry of other functional groups create a unique three-dimensional structure for each compound, which can lead to more target-specific interactions.

The inhibition of transcription factors like NF-κB is a common mechanism of action for the anti-inflammatory effects of many STLs, including eudesmanolides, germacranolides, and guaianolides. acs.org The ability of these compounds to alkylate specific cysteine residues on proteins like the p65 subunit of NF-κB highlights a more targeted mode of action. acs.org

Future Research Directions and Translational Perspectives in Academic Contexts

Advanced Mechanistic Elucidation (In-depth Molecular and Cellular Studies)

While preliminary studies may suggest biological activity, a comprehensive understanding of the molecular and cellular mechanisms of 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide is currently lacking. Future research must prioritize in-depth investigations to delineate its precise mechanism of action. Drawing parallels from studies on other eudesmanolides, such as 2α-Hydroxyeudesma-4,11(13)-dien-8β,12-olide (HEDO), research on this compound could explore its impact on fundamental cellular processes. nih.gov

Key research questions should include its effect on cell cycle progression, induction of apoptosis, and autophagy. For instance, studies on HEDO have shown it can induce apoptosis in lymphoma cells by increasing intracellular reactive oxygen species (ROS) and causing depolarization of the mitochondrial membrane potential. nih.gov Future investigations should, therefore, employ techniques like flow cytometry to assess mitochondrial health (e.g., using TMRM staining) and quantify ROS levels in cells treated with this compound. nih.gov Furthermore, proteomic and transcriptomic analyses would be invaluable in identifying the signaling pathways modulated by the compound, such as the NF-κB and MAPK pathways, which are common targets for the anti-inflammatory action of sesquiterpene lactones. nih.gov

Discovery of Novel Biological Targets for Eudesmanolides

The biological effects of eudesmanolides are intrinsically linked to their chemical structures, particularly the presence of reactive moieties like the α-methylene-γ-lactone ring, which can interact with biological nucleophiles. nih.govscispace.com However, the bioactivity of these compounds is not always mediated by such alkylating mechanisms. nih.gov A crucial area of future research is the identification of specific, high-affinity protein targets for this compound and other related eudesmanolides.

Unbiased, large-scale screening approaches, such as affinity chromatography-mass spectrometry and yeast two-hybrid screens, could be employed to "fish out" binding partners from cell lysates. Identifying these targets is paramount for understanding the compound's polypharmacology—its ability to interact with multiple targets—which is a characteristic feature of many natural products. springernature.com Eudesmanolides have been reported to possess anti-inflammatory, cytotoxic, and phytotoxic activities. nih.govnih.govnih.gov For this compound, future studies should aim to move beyond phenotypic screening to pinpoint the exact enzymes, receptors, or transcription factors it modulates to exert these effects. This would pave the way for a more rational, target-based approach to drug development.

Cheminformatic and Computational Approaches for Eudesmanolide Discovery and Optimization

Cheminformatics and computational chemistry offer powerful tools to accelerate the discovery and optimization of natural product-based therapeutic leads. nih.govmdpi.com These in silico methods can be applied to large libraries of eudesmanolides, including this compound, to predict their biological activities and pharmacokinetic properties. researchgate.net

Future academic research should leverage these computational strategies:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of eudesmanolides with their observed biological activities. nih.govresearchgate.net This can help in predicting the potency of new, unsynthesized derivatives.

Molecular Docking: This technique can be used to simulate the binding of this compound to the active sites of known protein targets, providing insights into binding affinity and interaction modes. nih.govmdpi.com This is particularly useful when a biological target has been identified (as per section 8.2).

Virtual Screening: Large chemical databases can be computationally screened to identify other eudesmanolide-like structures that may exhibit similar or improved activity. youtube.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the protein-ligand complex, assessing the stability of the interaction over time. nih.gov

These computational approaches, by enabling the analysis of large datasets and the prioritization of compounds for synthesis and testing, make the exploration of natural products more efficient and cost-effective. nih.govyoutube.com

Exploration of Eudesmanolide-Based Scaffolds for Novel Therapeutic Agents

Natural products like this compound provide "privileged scaffolds"—core molecular structures that have been evolutionarily selected to interact with biological targets. springernature.commdpi.com The eudesmanolide skeleton is a promising starting point for the development of novel therapeutic agents through semisynthesis or total synthesis. acs.org

Future research should focus on using the this compound structure as a template for medicinal chemistry campaigns. By making targeted chemical modifications—for instance, altering the substituents on the fused six-membered rings or modifying the lactone ring—it may be possible to enhance potency, selectivity, and pharmacokinetic properties. nih.gov Synthesis allows for the creation of new molecules with potentially improved biological activities that are not accessible from natural sources. nih.govacs.org The development of agents based on terpenoid lactone scaffolds has already shown promise in the creation of antitumor agents. nih.gov This approach allows for the systematic exploration of structure-activity relationships (SAR), providing a deeper understanding of which functional groups are critical for the desired therapeutic effect. nih.gov

Synthetic Biology and Metabolic Engineering for Sustainable Production

One of the major hurdles in the development of natural product-based drugs is the challenge of supply. Isolation from natural sources can be low-yielding, environmentally taxing, and subject to geographical and seasonal variability. acs.org Synthetic biology and metabolic engineering offer a transformative solution for the sustainable production of complex molecules like eudesmanolides. nih.govnih.gov

Future academic efforts should be directed towards reconstituting the biosynthetic pathway of this compound in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. lbl.govosti.gov This involves:

Pathway Elucidation: Identifying the specific enzymes (terpene synthases, cytochrome P450s, etc.) that plants use to synthesize the molecule.

Heterologous Expression: Transferring the genes encoding these enzymes into a microbial host. lbl.gov

Metabolic Optimization: Engineering the host's metabolism to increase the flux towards the desired product by, for example, overexpressing precursor pathway genes or knocking out competing pathways. nih.govfrontiersin.org

This approach not only ensures a reliable and scalable supply of the compound for further research and development but also opens the door to "unnatural" eudesmanolides through the introduction of engineered enzymes, further expanding chemical diversity. lbl.govnih.gov The application of synthetic biology is a key strategy for translating the discovery of rare but potent natural products into viable therapeutic candidates. youtube.comyoutube.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.